Aripiprazole
Overview
Description
Aripiprazole is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. It is also used as an adjunctive treatment for major depressive disorder, irritability associated with autism, and Tourette’s syndrome . This compound is known for its unique mechanism of action, which involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors .
Scientific Research Applications
Aripiprazole has a wide range of scientific research applications. In chemistry, it is used in the study of drug solubility and crystallization processes . In biology, it is used to investigate the effects of antipsychotic drugs on cellular and molecular pathways . In medicine, this compound is extensively studied for its efficacy and safety in treating various psychiatric disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
Target of Action
Aripiprazole primarily targets dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors . Dopamine D2 receptors are involved in the regulation of dopamine neurotransmission, which plays a crucial role in mood and psychotic disorders . Serotonin receptors are implicated in mood regulation, and their modulation can help alleviate symptoms of various psychiatric conditions .
Mode of Action
This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . As a partial agonist, this compound binds to these receptors and exhibits less intrinsic activity than the endogenous full agonist dopamine . This allows this compound to modulate dopamine levels depending on whether they are too high or low .
Biochemical Pathways
This compound’s action on dopamine D2 receptors affects the mesolimbic and mesocortical pathways . In the mesolimbic pathway, this compound’s partial agonism is postulated to reduce hyperfunctioning dopaminergic transmission, thereby reducing positive symptoms of psychiatric disorders . In the mesocortical pathway, this compound’s partial agonism increases dopaminergic activity back to normal levels, reducing negative symptoms . This compound also affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries .
Pharmacokinetics
This compound exhibits linear kinetics with an elimination half-life of approximately 75 hours . Steady-state plasma concentrations are achieved in about 14 days . This compound has a bioavailability of 87% , and peak plasma concentrations occur within 3 to 5 hours . It is primarily eliminated by the hepatic enzymes, CYP3A4 and CYP2D6 .
Result of Action
The unique pharmacological profile of this compound provides ‘adaptive’ pharmacological activity . Depending on endogenous dopamine levels and signaling status, this compound may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This results in the modulation of dopamine levels, reducing both positive and negative symptoms of psychiatric disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of excess dopamine transmission can cause this compound to act as a functional antagonist, reducing this transmission to lower levels . Conversely, in the presence of low dopamine levels, this compound can act as a functional agonist, increasing dopamine neurotransmission . This ability to adjust its action based on the environment contributes to this compound’s efficacy and stability.
Safety and Hazards
Aripiprazole is not approved for use in older adults with dementia-related psychosis . People with depression or mental illness may have thoughts about suicide . Some young people may have increased suicidal thoughts when first starting a medicine to treat depression . This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
More studies are needed to detect the influence of gene variations on the pharmacokinetics and pharmacodynamics of new-generation antipsychotics . This type of research could increase the ability of clinicians to predict favorable responses to specific antipsychotics and to improve the tolerability of the treatment regimen in patients with severe psychiatric disorders .
Biochemical Analysis
Biochemical Properties
Aripiprazole acts as a potent partial D₂ agonist, functioning as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . This compound and its primary active metabolite have been shown to induce mitochondrial toxicity, leading to robust declines in cellular ATP and viability .
Cellular Effects
This compound has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been associated with cell-protective mechanisms and neurite growth . This compound and its primary active metabolite have been found to induce mitochondrial toxicity, causing a significant decrease in cellular ATP and viability .
Molecular Mechanism
This compound’s unique mechanism of action is due to its partial agonism at dopamine D2 receptors (D2Rs) and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors . Depending on endogenous dopamine levels and signaling status, this compound may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs .
Temporal Effects in Laboratory Settings
It has been observed that chronic administration of this compound has an effect on D2R affinity state and number, which has implications for long-term treatment of psychosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a common dose of 3 mg/kg of this compound had no effect on alcohol drinking in a study using a rat model . Repeated treatment with a higher dose of 6.0 mg/kg significantly diminished alcohol drinking .
Metabolic Pathways
This compound is mainly metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It has also been shown to have a stimulatory effect on pyruvate dehydrogenase, citrate synthase, and complex I, while suppressing cytochrome c oxidase (complex IV) activity .
Transport and Distribution
A study using the blood-brain barrier model hCMEC/D3 cells identified organic cation/carnitine transporter 2 (OCTN2) as a potential transporter of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole involves several key steps. One common method includes the reaction of tetrahydrofuran with paratoluensulfonyl chloride under the catalysis of zinc chloride to obtain 4-chlorobutyl paratoluenesulfonate. This intermediate is then reacted with 7-hydroxyquinolinone in the presence of a solvent and an alkali to generate 4-chlorobutoxyquinolinone. Finally, 4-chlorobutoxyquinolinone is reacted with piperazine hydrochloride in a specific solvent and alkali to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of supercritical antisolvent processes to enhance its solubility and bioavailability. This method includes the preparation of this compound-poly (methyl vinyl ether-co-maleic anhydride) nanocomposites, which significantly improve its water solubility and therapeutic effects .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include supercritical carbon dioxide, which is used to enhance its solubility and facilitate the formation of micro/nano-scaled drugs . Other reagents include various acids and bases used in the synthesis and modification of this compound.
Major Products Formed: The major products formed from the reactions involving this compound include its active metabolites, which contribute to its therapeutic effects. These metabolites are formed through processes such as hydroxylation and dehydrogenation.
Comparison with Similar Compounds
Aripiprazole is often compared with other atypical antipsychotics such as brexpiprazole and cariprazine. While all three drugs act as partial agonists at dopamine D2 receptors, brexpiprazole has less intrinsic activity and more potent actions at serotonin receptors compared to this compound . Cariprazine, on the other hand, has a higher affinity for dopamine D3 receptors . These differences in receptor affinity and intrinsic activity contribute to the unique therapeutic profiles and side effect profiles of these drugs.
List of Similar Compounds:- Brexpiprazole
- Cariprazine
- Risperidone
- Olanzapine
- Quetiapine
This compound stands out due to its unique mechanism of action and its relatively favorable side effect profile, making it a valuable option in the treatment of various psychiatric disorders.
Properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
Record name | Aripiprazole | |
Source | EPA DSSTox | |
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Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aripiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
139.0-139.5 °C | |
Record name | ARIPIPRAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
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Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
Record name | SID49666418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aripiprazole | |
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Mechanism of Action |
The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |
Record name | Aripiprazole | |
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Color/Form |
Colorless, flake crystals from ethanol | |
CAS No. |
129722-12-9, 851220-85-4 | |
Record name | Aripiprazole | |
Source | CAS Common Chemistry | |
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Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
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Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |
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Record name | ARIPIPRAZOLE | |
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Melting Point |
137-140 | |
Record name | Aripiprazole | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aripiprazole differ from other atypical antipsychotics in its mechanism of action?
A1: Unlike other atypical antipsychotics, this compound acts as a partial agonist at dopamine D2 and D3 receptors. [] This means it activates these receptors, but to a lesser extent than dopamine itself. [] It also exhibits high affinity for D2 and D3 and 5-HT1A and 5-HT2A receptors, and moderate affinity for D4, 5-HT2C, and 5-HT7, α1-adrenergic and H1 receptors. []
Q2: What are the downstream effects of this compound's partial agonism at dopamine receptors?
A2: this compound's partial agonism is thought to stabilize dopamine activity in the brain. [, ] It can enhance dopamine activity where it is low and reduce it where it is high, leading to a more balanced dopaminergic state. [] This mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. []
Q3: How does this compound affect the cAMP-PKA and Akt-GSK3β signaling pathways compared to other antipsychotics?
A3: Studies in rats show that acute this compound treatment has distinct effects on these pathways compared to haloperidol (a D2 antagonist) and bifeprunox (another D2 partial agonist). [] this compound demonstrated similar effects on PKA expression to haloperidol in the caudate putamen and ventral tegmental area, but not to bifeprunox. [] Additionally, only this compound increased GSK3β phosphorylation in the prefrontal cortex, nucleus accumbens, caudate putamen, and substantia nigra. [] These findings suggest a unique pharmacological profile for this compound.
Q4: How is this compound metabolized in the body?
A4: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2D6, to form its active metabolite, dehydrothis compound. [, , ]
Q5: How do genetic variations in CYP2D6 affect this compound pharmacokinetics?
A5: Studies show that individuals with the CYP2D6*10 allele have significantly higher plasma concentrations of this compound compared to those without the mutation. [] This suggests a potential role for CYP2D6 genotyping in personalizing this compound treatment.
Q6: Does the co-administration of other drugs affect this compound plasma concentrations?
A6: Yes, certain drugs can interact with this compound. For example, paroxetine, a strong CYP2D6 inhibitor, significantly increases plasma concentrations of both this compound and its active metabolite. [] On the other hand, escitalopram, a selective serotonin reuptake inhibitor (SSRI) with less CYP2D6 inhibition, does not significantly affect this compound concentrations. []
Q7: What is the relationship between this compound plasma concentration and its occupancy of dopamine D2/D3 receptors in the brain?
A7: Positron emission tomography (PET) studies using [(18)F]fallypride in patients with schizophrenia have shown a strong correlation between this compound serum concentration and D2/D3 receptor occupancy. [] Receptor occupancy was high across all brain regions at clinically effective doses, reaching near saturation at serum concentrations exceeding 100-150 ng/ml. []
Q8: In what conditions is this compound approved for use?
A8: this compound is FDA approved for the treatment of schizophrenia, acute manic or mixed episodes associated with bipolar I disorder, and as maintenance therapy for bipolar I disorder in patients who have responded to this compound acutely. [, , , ] It is also increasingly used off-label for other conditions, such as treatment-resistant depression and agitation in bipolar disorder. []
Q9: Is this compound effective as a monotherapy for bipolar I depression?
A9: Two large randomized controlled trials found that this compound monotherapy, as dosed in those studies, was not significantly more effective than placebo in treating bipolar depression at the end of 8 weeks. [] While early improvements were observed, they did not persist to the study's end. []
Q10: Can this compound be used in patients with schizophrenia who have developed hyperprolactinemia due to other antipsychotics?
A10: Studies suggest that adding a low dose of this compound to the treatment regimen of patients experiencing antipsychotic-induced hyperprolactinemia can effectively lower prolactin levels without compromising antipsychotic efficacy. [] This may offer a strategy to manage this common and distressing side effect of many antipsychotics.
Q11: Have there been any reports of this compound-induced tardive dyskinesia, and how does its risk compare to other antipsychotics?
A11: Although considered to have a lower risk of tardive dyskinesia (TD) compared to older antipsychotics, several case reports have emerged describing this compound-associated TD. [] This suggests that the risk might be higher than initially thought, particularly in individuals with risk factors for TD. []
Q12: Are there long-acting injectable formulations of this compound available?
A12: Yes, two once-every-two-month long-acting injectable formulations of this compound are available: this compound lauroxil (AL) and this compound monohydrate (Ari 2MRTU). [] These formulations aim to improve medication adherence and provide sustained therapeutic levels of the drug.
Q13: What analytical methods are commonly used to measure this compound and its metabolite in biological samples?
A13: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is frequently employed for the quantification of this compound and dehydrothis compound in plasma. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies and therapeutic drug monitoring. [, ]
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